molecular formula C7H9N5O B3355040 6-Methoxy-9-methyl-9h-purin-2-amine CAS No. 61580-66-3

6-Methoxy-9-methyl-9h-purin-2-amine

Cat. No.: B3355040
CAS No.: 61580-66-3
M. Wt: 179.18 g/mol
InChI Key: IMPISUQCINFOAO-UHFFFAOYSA-N
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Description

6-Methoxy-9-methyl-9h-purin-2-amine is a chemical compound with the molecular formula C6H7N5O It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature

Preparation Methods

The synthesis of 6-Methoxy-9-methyl-9h-purin-2-amine can be achieved through several routes. One common method involves the reaction of 6-chloro-9-methyl-9H-purine with methanol in the presence of a base, such as sodium methoxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by a methoxy group. The reaction conditions typically involve refluxing the reactants in methanol for several hours .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

6-Methoxy-9-methyl-9h-purin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives. Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the purine ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxo-purine derivatives, while substitution reactions can produce a variety of substituted purines.

Scientific Research Applications

6-Methoxy-9-methyl-9h-purin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex purine derivatives. Its unique structure allows for the exploration of various chemical transformations.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antineoplastic properties.

    Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Methoxy-9-methyl-9h-purin-2-amine involves its interaction with specific molecular targets in biological systems. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to antineoplastic effects. The compound’s ability to form hydrogen bonds and participate in π-π interactions plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

6-Methoxy-9-methyl-9h-purin-2-amine can be compared with other similar compounds, such as:

    6-Methoxy-9H-purin-2-amine: This compound lacks the methyl group at the 9-position, which may affect its chemical reactivity and biological activity.

    9-Methyl-9H-purin-2-amine: This compound lacks the methoxy group at the 6-position, which can influence its solubility and interaction with biological targets.

    6-Chloro-9-methyl-9H-purin-2-amine:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-methoxy-9-methylpurin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O/c1-12-3-9-4-5(12)10-7(8)11-6(4)13-2/h3H,1-2H3,(H2,8,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPISUQCINFOAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=C(N=C2OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20977169
Record name 6-Methoxy-9-methyl-3,9-dihydro-2H-purin-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20977169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61580-66-3
Record name 9H-Purin-2-amine, 6-methoxy-9-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061580663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methoxy-9-methyl-3,9-dihydro-2H-purin-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20977169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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